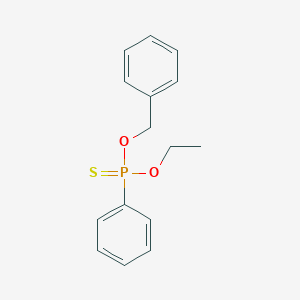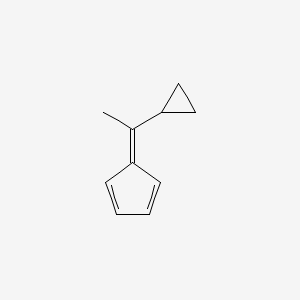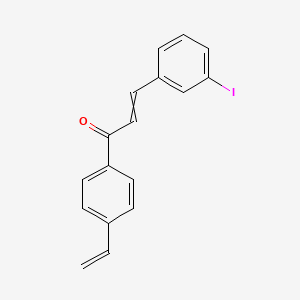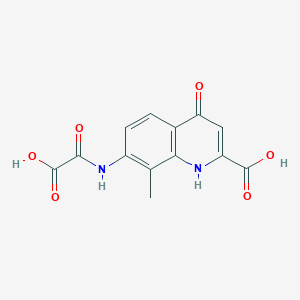
7,8-Dibromo-4,8-dimethylnon-3-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dibromo-4,8-dimethylnon-3-enenitrile is an organic compound with the molecular formula C11H17Br2N It is characterized by the presence of two bromine atoms, a nitrile group, and a double bond within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dibromo-4,8-dimethylnon-3-enenitrile typically involves the bromination of 4,8-dimethylnon-3-enenitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality and higher throughput.
化学反応の分析
Types of Reactions
7,8-Dibromo-4,8-dimethylnon-3-enenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The double bond can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Reduction: Lithium aluminum hydride (LiAlH4) in ether for nitrile reduction.
Oxidation: m-Chloroperoxybenzoic acid (m-CPBA) in dichloromethane for epoxidation.
Major Products Formed
Substitution: Formation of azido derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of epoxides or diols.
科学的研究の応用
7,8-Dibromo-4,8-dimethylnon-3-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7,8-Dibromo-4,8-dimethylnon-3-enenitrile involves its interaction with molecular targets through its functional groups. The bromine atoms and nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
4,8-Dimethylnon-3-enenitrile: Lacks the bromine atoms, resulting in different reactivity and applications.
7,8-Dichloro-4,8-dimethylnon-3-enenitrile: Contains chlorine atoms instead of bromine, leading to variations in chemical behavior and biological activity.
Uniqueness
7,8-Dibromo-4,8-dimethylnon-3-enenitrile is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs. The bromine atoms enhance its potential for substitution reactions and influence its interactions with biological targets.
特性
CAS番号 |
59664-57-2 |
|---|---|
分子式 |
C11H17Br2N |
分子量 |
323.07 g/mol |
IUPAC名 |
7,8-dibromo-4,8-dimethylnon-3-enenitrile |
InChI |
InChI=1S/C11H17Br2N/c1-9(5-4-8-14)6-7-10(12)11(2,3)13/h5,10H,4,6-7H2,1-3H3 |
InChIキー |
GFHIYEZGKJKLMC-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC#N)CCC(C(C)(C)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14609166.png)





![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)

![1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]-](/img/structure/B14609235.png)



